NIR-664-碘乙酰胺

科学研究应用

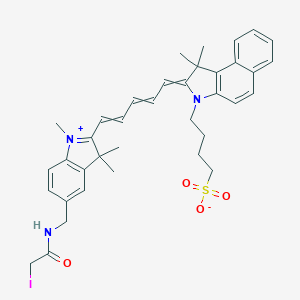

Structure and Composition

NIR-664-iodoacetamide belongs to the cyanine dye family, characterized by its strong fluorescence response, which is influenced by the hydrophobic environment surrounding it. Its chemical structure allows it to form stable thio-ether bonds with sulfhydryl groups present in proteins, facilitating targeted labeling in various biological applications.

Biochemistry and Molecular Biology

NIR-664-iodoacetamide is extensively used as a fluorescent probe for detecting and quantifying thiol-containing biomolecules. Its ability to label proteins enables researchers to study protein interactions, localization, and dynamics within cells.

Case Study: Protein Labeling

In a study focusing on protein interactions, NIR-664-iodoacetamide was utilized to label specific proteins in live cells. The results demonstrated clear visualization of protein localization, providing insights into cellular functions and interactions.

Fluorescence Microscopy

The dye is employed in fluorescence microscopy to visualize cellular structures and functions. Its NIR properties allow for deeper tissue penetration, making it suitable for imaging applications in living organisms.

Case Study: Cellular Imaging

Research involving NIR-664-iodoacetamide highlighted its effectiveness in imaging tumor cells. The dye facilitated the identification of tumor margins during surgical procedures, improving the accuracy of tumor resections.

Medical Diagnostics

NIR-664-iodoacetamide is being explored for diagnostic assays, particularly in cancer research. Its ability to track cellular processes can aid in early detection and monitoring of cancer progression.

Case Study: Cancer Detection

In a clinical setting, NIR-664-iodoacetamide was tested for its efficacy in identifying cancerous tissues. The results indicated a high specificity for cancerous cells, suggesting its potential as a diagnostic tool.

Environmental Monitoring

The compound is also applied in developing fluorescent sensors for environmental monitoring. Its sensitivity to specific chemical environments makes it useful for detecting pollutants or hazardous substances.

Case Study: Pollutant Detection

A study demonstrated the use of NIR-664-iodoacetamide in detecting heavy metals in water samples. The dye's fluorescence response provided a reliable method for monitoring environmental contamination.

作用机制

近红外-664-碘代乙酰胺通过其对直接微环境疏水性的强荧光响应发挥作用 . 该化合物与硫醇基团相互作用,形成稳定的硫醚键,从而产生可检测和测量的荧光信号 . 这种机制使其成为各种应用的有效传感器。

生化分析

Biochemical Properties

NIR-664-iodoacetamide interacts with various enzymes, proteins, and other biomolecules. It is often used as a thiol-reactive dye for labeling proteins, affibodies, or other sulfhydryl (thiol)-containing compounds . The compound readily reacts with compounds containing sulfhydryl groups, forming a chemically stable thio-ether bond between the dye and the protein .

Cellular Effects

The effects of NIR-664-iodoacetamide on cells are largely dependent on its interactions with various biomolecules. For instance, it has been found to inhibit glycolysis, a crucial metabolic pathway in cells, by inactivating the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition of glycolysis can have significant effects on cellular metabolism and function .

Molecular Mechanism

At the molecular level, NIR-664-iodoacetamide exerts its effects through its interactions with biomolecules. It forms a stable thio-ether bond with sulfhydryl groups present in proteins, thereby modifying their structure and function . This can lead to changes in gene expression and enzyme activity, among other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NIR-664-iodoacetamide can change over time. For instance, it has been found that the compound’s ability to inhibit glycolysis decreases over time, likely due to its degradation

Dosage Effects in Animal Models

It is known that the selection of appropriate animal models is critical for studying the effects of compounds like NIR-664-iodoacetamide .

Metabolic Pathways

NIR-664-iodoacetamide is involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. For instance, it inhibits the glycolytic pathway by inactivating GAPDH . This can have significant effects on metabolic flux and metabolite levels .

准备方法

合成路线和反应条件

近红外-664-碘代乙酰胺是通过一系列涉及硫醇衍生的化学反应合成的 . 该过程通常涉及碘代乙酰胺与含有巯基的化合物反应,形成化学稳定的硫醚键 . 这种修饰的最佳pH值为8到8.5之间 .

工业生产方法

近红外-664-碘代乙酰胺的工业生产涉及使用与实验室环境中相似的反应条件进行大规模合成. 该化合物以高纯度生产,通常大于90%,并在特定条件下储存以保持其稳定性 .

化学反应分析

相似化合物的比较

类似化合物

5-碘代乙酰胺荧光素: 另一种用于标记硫醇基团的荧光染料.

6-碘代乙酰胺荧光素: 与5-碘代乙酰胺荧光素类似,用于荧光显微镜.

近红外-797-异硫氰酸酯: 一种用于类似应用的近红外染料.

独特性

近红外-664-碘代乙酰胺的独特性在于其在疏水环境中的强荧光响应和稳定性 . 它与硫醇基团形成稳定的硫醚键的能力使其在各种科学应用中特别有用,使其有别于其他类似化合物 .

生物活性

NIR-664-iodoacetamide is a synthetic compound primarily utilized as a fluorescent dye for labeling biomolecules that contain thiol groups. This compound belongs to the class of Cyanine dyes, known for their strong fluorescence properties and stability under various experimental conditions. The molecular formula of NIR-664-iodoacetamide is C₃₈H₄₃I₁N₂O₂S, with a molecular weight of 751.72 g/mol. Its unique structure enables effective interaction with thiol-containing compounds, forming stable thio-ether bonds essential for numerous biochemical applications.

The primary biological activity of NIR-664-iodoacetamide is its ability to covalently label biomolecules containing thiols through a process called alkylation. The iodoacetamide group in the compound binds to the thiol group of target molecules, resulting in a stable covalent bond. This labeling allows researchers to track and analyze biomolecules using their fluorescent properties, which is particularly useful in studying proteins and enzymes that contain cysteine residues .

Key Features

- Covalent Bonding : Forms stable thio-ether bonds with thiol groups.

- Fluorescence Properties : Enables tracking and analysis of labeled biomolecules.

- Applications : Useful in studying protein trafficking, cellular uptake, and drug delivery.

Inhibition of Glycolysis

NIR-664-iodoacetamide exhibits significant biological activity by interacting with various enzymes and proteins. Notably, it has been shown to inhibit glycolysis by inactivating glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. This inhibition can alter cellular metabolism, making NIR-664-iodoacetamide valuable for studying metabolic pathways in research settings.

Case Studies

- Live-cell Imaging : Researchers have employed NIR-664-iodoacetamide for live-cell imaging studies, allowing real-time monitoring of cellular processes. The strong fluorescence response facilitates the observation of dynamic biological events.

- NanoISD Development : A significant application involved the development of NanoISD, a nucleic acid immunotherapeutic that uses NIR-664-iodoacetamide-labeled D-PDB (a polymer). This formulation enhances cellular uptake and promotes the activation of the STING pathway, leading to increased antitumor immunity in preclinical models .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Primary Use | Mechanism of Action |

|---|---|---|---|

| NIR-664-Iodoacetamide | 751.72 g/mol | Fluorescent labeling | Covalent bonding to thiols |

| Cy5 | 792.89 g/mol | Fluorescent labeling | Similar binding to thiols |

| Alexa Fluor 647 | 643.34 g/mol | Fluorescent labeling | Similar binding properties |

Safety and Handling

As with many research chemicals, NIR-664-iodoacetamide poses potential safety hazards. Proper laboratory protocols should be followed when handling this compound to minimize exposure risks.

属性

IUPAC Name |

4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOHJESYBPIQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。